molecular formula C8H13NO5S B12293548 S-(2-Carboxyethyl)-N-acetylcysteine

S-(2-Carboxyethyl)-N-acetylcysteine

Katalognummer: B12293548
Molekulargewicht: 235.26 g/mol
InChI-Schlüssel: CLQPFBSYILTXKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(2-Carboxyethyl)-N-acetylcysteine is a modified sulfur amino acid. It is a derivative of cysteine, where the sulfur atom is bonded to a carboxyethyl group and an acetyl group is attached to the nitrogen atom. This compound is known for its presence in certain plant seeds and its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Carboxyethyl)-N-acetylcysteine typically involves the reaction of N-acetylcysteine with an appropriate carboxyethylating agent. One common method is the reaction of N-acetylcysteine with 2-bromoacetic acid under basic conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:

    Reaction Setup: Mixing N-acetylcysteine with 2-bromoacetic acid in a suitable solvent.

    Reaction Conditions: Maintaining the reaction mixture at an optimal temperature and pH to ensure complete conversion.

    Purification: Using techniques like crystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

S-(2-Carboxyethyl)-N-acetylcysteine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyethyl group can be reduced to an alcohol.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Acyl chlorides or anhydrides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various acylated derivatives.

Wissenschaftliche Forschungsanwendungen

S-(2-Carboxyethyl)-N-acetylcysteine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.

    Biology: Studied for its role in modulating protein utilization in organisms.

    Medicine: Investigated for its potential therapeutic effects, including its impact on amino acid levels in plasma.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of S-(2-Carboxyethyl)-N-acetylcysteine involves its interaction with various molecular targets. It can modulate the activity of enzymes involved in amino acid metabolism. The carboxyethyl group may interact with specific receptors or enzymes, altering their function and leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    S-(2-Carboxyethyl)-L-cysteine: Another derivative of cysteine with similar structural features.

    N-Acetylcysteine: A precursor in the synthesis of S-(2-Carboxyethyl)-N-acetylcysteine.

    S-Carboxymethylcysteine: A related compound with a carboxymethyl group instead of a carboxyethyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate protein utilization and impact amino acid levels in plasma sets it apart from other similar compounds.

Eigenschaften

Molekularformel

C8H13NO5S

Molekulargewicht

235.26 g/mol

IUPAC-Name

2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid

InChI

InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)

InChI-Schlüssel

CLQPFBSYILTXKI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(CSCCC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.